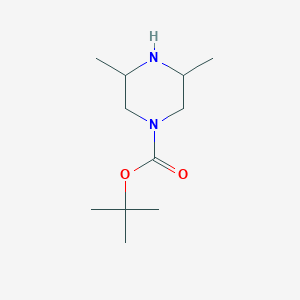

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid trans-disubstituted piperazine scaffold provides a defined three-dimensional orientation for appended pharmacophores, making it an attractive component in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is an off-white solid at room temperature. Key quantitative data for this compound are summarized in the table below. While some experimental values are not publicly available, computed properties from reliable databases offer valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 214.30 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | PubChem[1] |

| CAS Number | 438049-91-3 | Sigma-Aldrich |

| Physical Form | Off-white solid | Sigma-Aldrich |

| Melting Point | 66-69 °C (for cis-isomer (3S,5R)) | ZaiQi Bio-Tech[2] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Storage Temperature | 0-8 °C | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate involves a two-step process: the stereoselective synthesis of the trans-3,5-dimethylpiperazine precursor, followed by the protection of one of the secondary amines with a Boc group.

Step 1: Synthesis of trans-3,5-dimethylpiperidine (Precursor)

A common method for the preparation of trans-3,5-dimethylpiperidine is the hydrogenation of 3,5-dimethylpyridine. The use of specific catalysts and reaction conditions can influence the ratio of cis to trans isomers.

Experimental Protocol:

-

Reaction Setup: To a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and a composite catalyst (e.g., a mixture of ruthenium on carbon, nickel powder, and a metal acetate).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 35-40 kg/cm ²) and heat to the reaction temperature (e.g., 145-160 °C).

-

Reaction Monitoring: Maintain the reaction under these conditions for a specified time (e.g., 6-8 hours).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-3,5-dimethylpiperidine.

-

Purification: The trans-isomer can be separated from the cis-isomer by fractional distillation or other chromatographic techniques.

Step 2: N-Boc Protection of trans-3,5-dimethylpiperazine

The protection of the secondary amine of trans-3,5-dimethylpiperazine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve trans-3,5-dimethylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Boc-anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel to afford pure (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.

Applications in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. The incorporation of the chiral trans-3,5-dimethylpiperazine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.

(3R,5R)-1-Boc-3,5-dimethylpiperazine is a key intermediate in the synthesis of modulators for serotonin receptors, specifically the 5-HT3 and 5-HT2 receptors. [3] These receptors are implicated in a variety of physiological processes and are targets for drugs used in the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[3] The rigid nature of the trans-disubstituted ring helps to orient substituents in a precise manner for optimal interaction with the receptor binding site.

The broader class of arylpiperazine derivatives has been extensively explored for the development of agents targeting the central nervous system, including treatments for psychosis and autism spectrum disorder. Furthermore, piperazine-containing compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The (3R,5R)-dimethylpiperazine scaffold offers a platform for creating novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for obtaining (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.

Caption: Synthetic route to the target compound.

Logical Relationship in Drug Design

This diagram illustrates the role of the title compound as a key building block in the development of new therapeutic agents.

Caption: Role in medicinal chemistry.

References

- 1. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 3. (3R,5R)-1-Boc-3,5-diMethylpiperazine | 438049-91-3 [chemicalbook.com]

- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3,5-dimethylpiperazine, a valuable building block in pharmaceutical research and drug development. This mono-protected piperazine derivative, also known by its IUPAC name tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate, serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its strategic design, featuring a Boc protecting group on one of the piperazine nitrogens, allows for selective functionalization at the secondary amine, enabling the construction of complex molecular architectures.

Physicochemical Properties

1-Boc-3,5-dimethylpiperazine is a solid at room temperature with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol .[1][2] It is recognized in chemical literature and commerce under the CAS number 129779-30-2 for the cis-isomer.[2]

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol [1][2] |

| CAS Number | 129779-30-2 (cis-isomer)[2] |

| Appearance | Solid |

| Melting Point | 66-69 °C[2] |

Synthesis of 1-Boc-3,5-dimethylpiperazine

The synthesis of 1-Boc-3,5-dimethylpiperazine is typically achieved through the selective mono-protection of cis-2,6-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto a secondary amine.

Synthesis Workflow

References

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate aqueous solubility and engage in favorable interactions with biological targets.[1] This document details the chemical structure, physicochemical properties, synthesis, and spectral characterization of the title compound.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 639068-43-2 (unspecified stereochemistry) 438049-91-3 ((3R,5R)-isomer) 129779-30-2 ((3S,5R)-isomer) | [2][3] |

| Appearance | Yellow liquid (unspecified stereochemistry) Off-white solid ((3R,5R)-isomer) | |

| Melting Point | 66-69 °C ((3S,5R)-isomer) | [3] |

| XLogP3 | 1.3 | [2] |

Chemical Structure

The chemical structure of this compound features a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate.

Materials:

-

2,6-dimethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,6-dimethylpiperazine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow liquid.

Spectral Data

| Technique | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 3.95 (m, 2H), 2.79 (m, 2H), 2.33 (m, 2H), 1.46 (s, 9H), 1.07 (d, J=6.3 Hz, 6H) |

| ¹³C-NMR (Predicted) | Expected peaks around: δ 154 (C=O of Boc) δ 79 (quaternary C of Boc) δ 40-55 (piperazine ring carbons) δ 28 (CH₃ of Boc) δ 15-25 (piperazine methyl groups) |

| IR (Predicted) | Expected characteristic peaks (cm⁻¹): ~2970 (C-H stretch, alkane) ~1690 (C=O stretch, carbamate) ~1470 (C-H bend, alkane) ~1160 (C-O stretch) |

| Mass Spec. (Predicted) | [M+H]⁺ = 215.18 |

Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anti-infectives.[1] The incorporation of a piperazine moiety can enhance the pharmacokinetic properties of a drug candidate by improving its solubility and bioavailability. The Boc-protected derivative, this compound, serves as a valuable building block for the synthesis of more complex molecules. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized to introduce desired pharmacophoric elements. The methyl groups at the 3 and 5 positions can provide steric hindrance, potentially influencing the binding selectivity of the final compound to its biological target.

Synthesis Workflow Diagram

The synthesis of this compound can be visualized as a straightforward protection reaction.

References

Physical and chemical properties of N-Boc-3,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3,5-dimethylpiperazine, also known as tert-butyl 3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperazine ring with two methyl groups and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules and pharmacologically active compounds. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and applications.

Core Physical and Chemical Properties

N-Boc-3,5-dimethylpiperazine is typically a white to yellow solid, with its properties influenced by the stereochemistry of the methyl groups (cis or trans isomers). It is generally soluble in a range of organic solvents. The Boc protecting group allows for selective reactions at the unprotected secondary amine and can be readily removed under acidic conditions.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol [1] |

| Appearance | White to off-white or yellow solid[1] |

| Melting Point | 70-71 °C |

| Boiling Point | 279.7 ± 15.0 °C at 760 mmHg |

| Density | 0.970 ± 0.06 g/cm³ |

| pKa | 8.58 ± 0.60 (Predicted) |

| Storage Conditions | Store at 0 - 8 °C in a dark place under an inert atmosphere.[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol; less soluble in water. |

Table 1: Physicochemical Properties of N-Boc-3,5-dimethylpiperazine

| Identifier | Value |

| CAS Number | 639068-43-2 (unspecified stereochemistry)[1] |

| 129779-30-2 (cis-isomer) | |

| 438049-91-3 ((3R,5R)-isomer) | |

| PubChem CID | 22219990[1] |

| MDL Number | MFCD07371499[1] |

| InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 |

| SMILES | CC1CN(CC(C)N1)C(=O)OC(C)(C)C |

Table 2: Chemical Identifiers for N-Boc-3,5-dimethylpiperazine

Spectroscopic Data

The structural features of N-Boc-3,5-dimethylpiperazine can be confirmed by various spectroscopic techniques.

| Data Type | Key Features (Predicted and from related structures) |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.8-4.0 (m, 2H, piperazine CH), ~2.5-3.0 (m, 4H, piperazine CH₂), 1.46 (s, 9H, Boc -C(CH₃)₃), ~1.1 (d, 6H, piperazine -CH₃). The exact shifts and multiplicities will vary depending on the cis/trans isomeric configuration. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~154.7 (C=O of Boc), ~79.5 (C of Boc), ~50-55 (piperazine CH), ~45-50 (piperazine CH₂), ~28.4 (-C(CH₃)₃ of Boc), ~18-20 (piperazine -CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, secondary amine), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1170 (C-O stretch). |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 215.17. Common fragmentation patterns for N-Boc protected piperazines involve the loss of the tert-butyl group (m/z 57) or the entire Boc group, as well as cleavage of the piperazine ring. |

Table 3: Spectroscopic Data Summary

Experimental Protocols

Synthesis of N-Boc-3,5-dimethylpiperazine

This protocol describes a general method for the N-mono-Boc protection of a piperazine derivative.

Materials:

-

3,5-dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylpiperazine (1.0 equivalent) in DCM or THF.

-

Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction with water.

-

If an organic solvent was used, separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3,5-dimethylpiperazine.

Boc-Deprotection of N-Boc-3,5-dimethylpiperazine

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

-

N-Boc-3,5-dimethylpiperazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-3,5-dimethylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected 3,5-dimethylpiperazine.

Applications in Drug Development and Research

N-Boc-3,5-dimethylpiperazine is a valuable intermediate in the synthesis of various pharmaceutical agents.[2] Its applications include:

-

Neurological Disorders: It serves as a key building block in the development of drugs targeting the central nervous system.[2]

-

Kinase Inhibitors: The piperazine moiety is a common scaffold in kinase inhibitors. Derivatives of N-Boc-3,5-dimethylpiperazine have been used to synthesize highly potent and selective PI3Kδ inhibitors, which are being investigated for the treatment of certain cancers and inflammatory diseases.

-

Serotonin Receptor Modulators: This compound is utilized in the preparation of 5HT3 and 5-HT2 receptor modulators, which have applications in treating conditions like chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[3]

-

Organic Synthesis: It is widely employed in the preparation of complex organic molecules, enabling the creation of diverse chemical structures for various research purposes.[2]

Visualizations

Caption: Synthetic and Deprotection Workflow for N-Boc-3,5-dimethylpiperazine.

Caption: Synthetic Utility of N-Boc-3,5-dimethylpiperazine.

References

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and this derivative offers opportunities for the synthesis of novel therapeutic agents.

Core Molecular Data

This compound is a Boc-protected derivative of 3,5-dimethylpiperazine. The introduction of the tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol [1][2] |

| Canonical SMILES | CC1CN(CC(N1)C)C(=O)OC(C)(C)C |

| InChI Key | NUZXPHIQZUYMOR-UHFFFAOYSA-N |

Note: The properties listed above are for the general structure. Specific stereoisomers (e.g., (3S,5R) or (3R,5R)) will have the same formula and molecular weight but differ in their spatial arrangement and optical properties.

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the 3,5-dimethylpiperazine core followed by the protection of one of the secondary amines with a Boc group.

Experimental Protocol: Synthesis of cis-3,5-Dimethylpiperazine

A common route to cis-3,5-dimethylpiperazine involves the cyclization of appropriate precursors. While various methods exist, a representative approach is the reduction of 2,6-dimethylpyrazine.

Materials:

-

2,6-Dimethylpyrazine

-

Sodium in ethanol or catalytic hydrogenation apparatus (e.g., H₂ gas, PtO₂)

-

Appropriate solvent (e.g., ethanol, methanol)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reduction: In a suitable reaction vessel, dissolve 2,6-dimethylpyrazine in ethanol.

-

Carefully add sodium metal in portions while controlling the reaction temperature.

-

Alternatively, subject a solution of 2,6-dimethylpyrazine in a suitable solvent to catalytic hydrogenation using a catalyst such as platinum oxide under a hydrogen atmosphere.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), neutralize the reaction mixture carefully.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cis-3,5-dimethylpiperazine.

Experimental Protocol: Boc-Protection

The protection of one of the secondary amines of 3,5-dimethylpiperazine is readily achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3,5-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: Dissolve 3,5-dimethylpiperazine and a base (e.g., triethylamine) in an appropriate solvent such as dichloromethane.

-

Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups, the piperazine ring protons, and the tert-butyl group. The chemical shifts and coupling patterns will depend on the stereochemistry (cis or trans). For the tert-butyl group, a characteristic singlet around 1.4 ppm is expected. |

| ¹³C NMR | Resonances for the methyl carbons, the inequivalent piperazine ring carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if the second amine is not protonated), C-H stretching, and a strong C=O stretching band for the carbamate group. |

Applications in Drug Development

The piperazine moiety is a common scaffold in a wide range of pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets. Boc-protected piperazines, such as this compound, are key intermediates in the synthesis of more complex molecules. The presence of a free secondary amine allows for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The methyl groups on the piperazine ring can provide steric hindrance and influence the conformational preferences of the molecule, which can be crucial for binding to a specific biological target.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate

This document provides an in-depth technical overview of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key intermediate in the development of novel therapeutics. Designed for researchers, scientists, and professionals in drug development, this guide details its spectroscopic properties and a standard synthetic protocol.

Physicochemical Properties

This compound is a Boc-protected derivative of 3,5-dimethylpiperazine. The introduction of the tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile building block in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol [1] |

| Appearance | Expected to be a colorless oil or a white to off-white solid |

| Stereoisomers | Exists as cis (3R,5S) and trans ((3R,5R) and (3S,5S)) isomers |

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methyl groups, and the piperazine ring protons. The chemical shifts can vary slightly depending on the solvent and the stereoisomer.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.45 | Singlet | 9H |

| CH-CH₃ | ~1.0-1.2 | Doublet | 6H |

| Piperazine Ring Protons | ~2.5-4.0 | Multiplets | 6H |

| NH | ~1.5-2.5 | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | ~80 |

| C(CH₃)₃ | ~28 |

| CH-CH₃ | ~45-55 |

| CH-CH₃ | ~15-20 |

| Piperazine Ring Carbons | ~40-60 |

| C=O | ~155 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Predicted m/z Values | Interpretation |

| Electrospray Ionization (ESI) | ~215.18 | [M+H]⁺ |

| ~237.16 | [M+Na]⁺ | |

| Electron Ionization (EI) | ~214 | [M]⁺ |

| ~158 | [M - C₄H₈]⁺ | |

| ~141 | [M - Boc]⁺ | |

| ~57 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, broad |

| C-H Stretch (alkane) | 2850-3000 | Strong |

| C=O Stretch (urethane) | 1680-1700 | Strong |

| C-N Stretch | 1160-1250 | Medium |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound.

Synthesis of this compound

This procedure involves the selective mono-N-Boc protection of 3,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3,5-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-dimethylpiperazine (1.0 equivalent) in the chosen solvent (DCM or THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of the amine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

References

The Piperazine Core: A Scaffolding Triumph in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of the piperazine ring from a simple anthelmintic to a privileged scaffold in a vast array of blockbuster drugs is a testament to the power of medicinal chemistry. This six-membered heterocycle, with its two strategically placed nitrogen atoms, offers a unique combination of physicochemical properties that have been exploited to create therapies for a wide range of human ailments. This technical guide delves into the discovery and rich history of substituted piperazine compounds, providing a comprehensive overview of their synthesis, key derivatives, and the evolution of their therapeutic applications.

Early Discovery: From Deworming to a Versatile Pharmacophore

The story of piperazine in medicine begins in the early 20th century, not as a sophisticated therapeutic agent, but as a humble treatment for parasitic worm infections. Marketed by Bayer, piperazine and its salts, such as piperazine citrate and adipate, proved effective against ascaris (roundworm) and enterobiasis (pinworm).

The anthelmintic action of piperazine is a classic example of selective toxicity. It acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes. This activation leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gut and is expelled. The selectivity of piperazine arises from the fact that in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in helminths, it plays a crucial role in the peripheral neuromuscular system.

While effective, the initial therapeutic application of piperazine only hinted at the vast potential locked within its simple cyclic structure. It was the ability to easily substitute at the 1- and 4-positions of the piperazine ring that opened the floodgates for the development of a multitude of derivatives with diverse pharmacological activities.

The Rise of Neuroleptics: Piperazine in Psychiatry

A significant breakthrough in the application of substituted piperazines came with the development of antipsychotic drugs. The phenothiazine class of antipsychotics, while effective, was associated with significant side effects. Medicinal chemists discovered that incorporating a piperazine ring into the side chain of phenothiazines could enhance potency and alter the side-effect profile. This led to the development of potent antipsychotics like fluphenazine and trifluoperazine .

The primary mechanism of action of these antipsychotic piperazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Many of the "atypical" antipsychotics also exhibit significant affinity for various serotonin (5-HT) receptors, particularly 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, especially regarding extrapyramidal symptoms.

Some of the most important piperazine-containing antipsychotics include:

-

Ziprasidone: An atypical antipsychotic with high affinity for D2, 5-HT2A, and 5-HT1A receptors.

-

Aripiprazole: A D2 partial agonist, which modulates dopaminergic activity, and also has effects on serotonin receptors.

-

Olanzapine: While technically a thienobenzodiazepine, its structure contains a piperazine moiety crucial for its activity.

-

Clozapine: Another atypical antipsychotic with a complex pharmacology that includes action at multiple dopamine and serotonin receptors.

Quantitative Data: Receptor Binding Affinities of Piperazine-Containing Antipsychotics

The following table summarizes the binding affinities (Ki values) of several key piperazine-containing antipsychotics for dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |

| Ziprasidone | 0.8 | 0.4 |

| Aripiprazole | 0.34 | 3.4 |

| Olanzapine | 11 | 4 |

| Clozapine | 126 | 13 |

Data compiled from various sources.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The therapeutic effect of many piperazine-containing antipsychotics is primarily mediated through the blockade of the dopamine D2 receptor signaling pathway in the brain.

A Serendipitous Discovery: Sildenafil and the cGMP Pathway

One of the most famous examples of a substituted piperazine drug is sildenafil (Viagra), which revolutionized the treatment of erectile dysfunction. Its discovery is a classic story of serendipity in drug development. Initially synthesized and studied by Pfizer chemists in the late 1980s and early 1990s for its potential to treat hypertension and angina, the clinical trials for these conditions were largely disappointing. However, a peculiar side effect was noted in male volunteers: an increase in erections.

This led to a shift in the drug's development focus. Sildenafil was found to be a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, causing an erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response to sexual stimulation.

Signaling Pathway: Sildenafil and the cGMP Pathway in Smooth Muscle

The mechanism of action of sildenafil involves the potentiation of the nitric oxide (NO)-cGMP signaling pathway in penile smooth muscle cells.

The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety, a simple six-membered heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to improve aqueous solubility and oral bioavailability, have made it a cornerstone in the design of a vast array of therapeutic agents.[1][2][3] The strategic application of the tert-butyloxycarbonyl (Boc) protecting group to the piperazine ring has further revolutionized its utility, enabling the selective functionalization of this versatile building block and facilitating the creation of diverse molecular libraries for high-throughput screening.[1] This technical guide provides an in-depth exploration of Boc-protected piperazine derivatives in research, covering their synthesis, biological activities, and the experimental protocols crucial for their investigation.

The Strategic Advantage of Boc Protection

The symmetrical nature of the piperazine ring presents a challenge in achieving selective mono-functionalization. The introduction of the Boc protecting group on one of the nitrogen atoms effectively addresses this, rendering it significantly less nucleophilic and allowing for controlled, stepwise reactions on the unprotected nitrogen.[1] This mono-protection strategy is fundamental to introducing molecular diversity, a key aspect of modern drug discovery.[1]

Synthesis and Deprotection: A Methodological Overview

The synthesis of N-Boc-piperazine is a critical first step. While direct protection of piperazine with di-tert-butyl dicarbonate (Boc₂O) is a common method, it can lead to the formation of the di-protected byproduct, necessitating extensive purification.[4][5] An alternative, multi-step approach starting from the more cost-effective diethanolamine has been developed for large-scale industrial applications.[4][6][7] This process involves chlorination, Boc protection, and subsequent aminolysis cyclization to yield the desired mono-Boc-protected piperazine.[6][7]

The removal of the Boc group, or deprotection, is typically achieved under acidic conditions.[8][9] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) are commonly employed to efficiently liberate the secondary amine for further functionalization.[10][11][12]

Applications in Drug Discovery: Targeting a Spectrum of Diseases

Boc-protected piperazine derivatives serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, with significant applications in oncology and central nervous system (CNS) disorders.

Anticancer Agents

The piperazine scaffold is a recurring motif in numerous FDA-approved anticancer drugs.[11] Derivatives incorporating this ring system have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle by modulating key signaling pathways frequently dysregulated in cancer.[11][13]

One of the most critical pathways targeted by piperazine-containing anticancer agents is the PI3K/Akt/mTOR pathway .[3][6][8][11][14][15][16][17] This pathway is central to cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][6][15]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; TSC1_2 [label="TSC1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GDP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb_GTP [label="Rheb-GTP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Inhibitor [label="Piperazine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [dir=none, style=dashed]; PIP3 -> PDK1 [label="Recruitment"]; PIP3 -> Akt [label="Recruitment"]; PDK1 -> Akt [label="Phosphorylation\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)"]; Akt -> TSC1_2 [label="Inhibition"]; TSC1_2 -> Rheb_GTP [label="GTP Hydrolysis"]; Rheb -> Rheb_GTP [label="Activation"]; Rheb_GTP -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth [label="Activation"]; Akt -> Apoptosis [label="Inhibition"]; Piperazine_Inhibitor -> PI3K [label="Inhibition", color="#EA4335"]; PTEN -> PIP3 [label="Dephosphorylation"]; PIP3 -> PTEN [dir=none, style=dashed];

// Invisible edges for layout edge[style=invis]; PIP2 -> PIP3; } node [shape=plaintext, fontname="Arial", fontsize=10]; caption [label="PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives."]; caption -> RTK [style=invis];

PI3K/Akt signaling pathway and piperazine derivative inhibition.

Central Nervous System (CNS) Agents

The piperazine scaffold is also prevalent in drugs targeting the CNS.[16][18] Its ability to interact with various receptors and transporters makes it a valuable component in the development of treatments for neurological and psychiatric disorders.[16][18] Boc-protected piperazines are key intermediates in the synthesis of compounds that modulate dopamine and serotonin receptor signaling pathways.[10][19][20][21][22][23][24][25][26]

Dopamine and Serotonin signaling modulation by piperazine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various Boc-piperazine derivatives from different studies. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented, with lower values indicating higher potency.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound/Series | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference(s) |

| Benzamide Derivative (C-4) | HCT-116 | Colon | 11.33 | [2][5] |

| Benzamide Derivative (C-5) | A-549 | Lung | 21.22 | [2] |

| Ethanone Derivative (C-14) | MIAPaCa-2 | Pancreatic | <1.0 | [2][5] |

| Arylformyl piperazinyl (3n) | MDA-MB-231 | Breast | 5.55 ± 0.56 | [5][27] |

| Vindoline-piperazine Conjugate (23) | MDA-MB-468 | Breast | 1.00 | [5] |

| Vindoline-piperazine Conjugate (25) | HOP-92 | Lung | 1.35 | [5] |

| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [8][11] |

| Benzothiazole-piperazine (1h, 1j) | HUH-7, MCF-7, HCT-116 | Hepatocellular, Breast, Colorectal | Active (Specific values not in abstract) | [4][28] |

| Bergenin-piperazine hybrid (5a, 5c, 10f, 13o) | Tongue and Oral Cancer Cells | Tongue, Oral | Potent (More active than parent compound) | [29] |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Microbial Strain(s) | Activity (MIC) | Reference(s) |

| Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Significant | [30] |

| Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant | [30] |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of Boc-protected piperazine derivatives.

// Nodes Synthesis [label="Synthesis of\nBoc-Piperazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="In Vitro\nCytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo\nEfficacy Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> Cytotoxicity; Cytotoxicity -> Mechanism [label="Active Compounds"]; Mechanism -> InVivo [label="Promising Candidates"]; InVivo -> Lead_Optimization; } node [shape=plaintext, fontname="Arial", fontsize=10]; caption [label="General experimental workflow for the evaluation of piperazine derivatives."]; caption -> Synthesis [style=invis];

General workflow for evaluating piperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)[5][11][32]

This assay measures the metabolic activity of cells as an indicator of their viability following treatment with a test compound.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Boc-piperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Boc-piperazine derivative in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)[32]

This assay determines the inhibitory activity of a compound against a specific kinase.

Materials:

-

Microplate

-

Kinase reaction buffer

-

Specific kinase

-

Boc-piperazine derivative stock solution (in DMSO)

-

Specific kinase substrate

-

[γ-³³P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the Boc-piperazine derivative in DMSO.

-

Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

-

Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.

-

Data Acquisition: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Protocol 3: GPCR Binding Assay[33][34]

This assay measures the affinity of a ligand for a G protein-coupled receptor.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radiolabeled ligand specific for the GPCR

-

Boc-piperazine derivative (unlabeled competitor)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled Boc-piperazine derivative in the assay buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Data Acquisition: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the Boc-piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki).

Conclusion

Boc-protected piperazine derivatives are indispensable tools in modern drug discovery. Their synthetic tractability, coupled with the favorable pharmacological properties imparted by the piperazine scaffold, has enabled the development of a multitude of potent and selective therapeutic candidates. The systematic application of the experimental protocols and the understanding of the key signaling pathways outlined in this guide will continue to fuel the discovery of novel drugs for a wide range of human diseases.

References

- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 19. researchgate.net [researchgate.net]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Serotonin pathway - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 29. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

Commercial Availability and Synthetic Overview of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted piperazine core is a common scaffold in a variety of biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of its various stereoisomers and outlines a general synthetic approach.

Commercial Availability

This compound is commercially available from a range of suppliers, primarily as different stereoisomers. The most common isomers found in supplier catalogs are the cis and trans forms, with specific enantiomers also being available. The Chemical Abstracts Service (CAS) number is crucial for identifying the specific isomer required for research and development.

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Stereoisomer | CAS Number | Representative Suppliers | Purity | Available Quantities |

| cis-1-Boc-3,5-dimethylpiperazine | 129779-30-2 | BOC Sciences | - | Custom |

| (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 888327-50-2 | AbacipharmTech, AA Blocks | ≥95% | 100mg, 250mg, 1g, 5g |

| (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 | PubChem lists various suppliers | - | Varies |

| 1-Boc-3,5-dimethyl-piperazine (isomer unspecified) | 639068-43-2 | Chem-Impex | ≥95% | - |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Typically a solid |

| Storage Conditions | 2-8 °C, inert atmosphere |

Synthetic Overview

The synthesis of this compound generally involves a two-step process: the synthesis of the 3,5-dimethylpiperazine core followed by the introduction of the Boc protecting group. The synthesis of the piperazine core can be achieved through the hydrogenation of 3,5-dimethylpyridine.

Experimental Protocols

Step 1: Synthesis of cis-3,5-Dimethylpiperazine

This procedure is adapted from methods for the hydrogenation of substituted pyridines. The synthesis of cis-3,5-dimethylpiperidine from 3,5-lutidine has been reported, and a similar approach can be applied for the synthesis of the piperazine analog, though specific reaction conditions may need optimization.

-

Materials: 3,5-Lutidine, Ruthenium on carbon (Ru/C) catalyst, solvent (e.g., ethanol), hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, 3,5-lutidine is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of Ru/C is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under hydrogen pressure at a specific temperature until the reaction is complete (monitored by techniques like GC-MS).

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude 3,5-dimethylpiperidine. The cis and trans isomers can be separated by crystallization or chromatography.

-

Step 2: N-Boc Protection of cis-3,5-Dimethylpiperazine

This is a standard procedure for the protection of amine groups.

-

Materials: cis-3,5-Dimethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic system with water).

-

Procedure:

-

cis-3,5-Dimethylpiperazine is dissolved in the chosen solvent.

-

The base is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude tert-butyl cis-3,5-dimethylpiperazine-1-carboxylate.

-

The product can be purified by column chromatography if necessary.

-

Applications in Drug Discovery

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of methyl groups at the 3 and 5 positions can influence the compound's conformation and its interaction with biological targets. The Boc-protected form of 3,5-dimethylpiperazine serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system and in cancer research.[2][3] For instance, cis-1-Boc-3,5-dimethylpiperazine has been used in the development of potent and selective PI3Kδ inhibitors.[]

Visualized Workflows

Synthetic Workflow

The general synthetic route to this compound is illustrated below.

References

Methodological & Application

Synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate from 2,6-dimethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis involves the selective mono-N-Boc protection of 2,6-dimethylpiperazine using di-tert-butyl dicarbonate ((Boc)₂O). This application note outlines the necessary reagents, equipment, step-by-step experimental procedures, and methods for purification and characterization of the final product. Emphasis is placed on reaction conditions that favor mono-protection and minimize the formation of the di-protected byproduct.

Introduction

Piperazine derivatives are crucial scaffolds in the design of therapeutic agents due to their ability to modulate physicochemical properties such as solubility and basicity.[1] The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis, valued for its stability to most nucleophiles and bases and its facile removal under moderately acidic conditions.[2]

The selective mono-protection of symmetrical diamines like 2,6-dimethylpiperazine presents a challenge, as the reaction can yield a mixture of mono-protected, di-protected, and unreacted starting material.[3][4] This protocol details a reliable method for the synthesis of this compound by carefully controlling stoichiometry and reaction conditions.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of one of the secondary amine nitrogens of 2,6-dimethylpiperazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A non-nucleophilic base is used to neutralize the acid generated during the reaction.

Reaction: 2,6-Dimethylpiperazine + Di-tert-butyl dicarbonate → this compound

Experimental Protocol

3.1 Materials and Equipment

-

Reagents:

-

2,6-Dimethylpiperazine (cis/trans mixture or specific isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)[2]

-

Triethylamine (TEA), distilled

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

-

NMR spectrometer and/or Mass Spectrometer for characterization

-

3.2 Synthesis Procedure

-

Reaction Setup: To a round-bottom flask, add 2,6-dimethylpiperazine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq.) to the solution.

-

Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of DCM and add it dropwise to the cooled piperazine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

-

Combine the organic layers and wash with saturated brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-Boc protected product from unreacted starting material and the di-Boc byproduct.[5]

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 2,6-Dimethylpiperazine | 114.19 | 10.0 g | 87.57 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 21.0 g | 96.22 | 1.1 |

| Triethylamine | 101.19 | 13.3 g (18.3 mL) | 131.4 | 1.5 |

| Dichloromethane | - | 300 mL | - | - |

Table 2: Reaction Conditions Summary

| Parameter | Value |

|---|---|

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12 - 18 hours |

| Solvent | Anhydrous Dichloromethane |

| Base | Triethylamine |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | [6][7] |

| Molar Mass | 214.30 g/mol | [6][7] |

| Appearance | Colorless oil or solid | [1] |

| Melting Point (cis-isomer) | 66-69°C |[6] |

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The spectrum should show a characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[8] Other signals will correspond to the methyl and piperazine ring protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ consistent with the calculated mass of the product (215.17).

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

-

Triethylamine is a corrosive and flammable base.

Discussion and Troubleshooting

The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct.

-

Di-protection: Formation of di-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate can be minimized by using only a slight excess (1.0-1.1 equivalents) of (Boc)₂O and adding it slowly to the reaction mixture at a low temperature.

-

Purification: The polarity difference between the mono-Boc product, di-Boc product, and the starting diamine is usually sufficient for effective separation by silica gel chromatography.[9] An alternative purification involves an acid-base extraction. The mono-protected product and unreacted diamine can be extracted into an acidic aqueous layer, leaving the neutral di-Boc product in the organic phase.[9] Subsequent basification of the aqueous layer allows for the extraction of the desired mono-protected product.[9]

Visualization of Experimental Workflow

Caption: Workflow for the Synthesis of this compound.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 7. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Tert-butyl 3,5-dimethylpiperazine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The piperazine scaffold is a common motif in numerous approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at the unprotected secondary amine, while the dimethyl substitution provides conformational constraint and can influence binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on its application in the development of phosphoinositide 3-kinase (PI3K) inhibitors.

Application Notes

Use as a Scaffold in Phosphoinositide 3-Kinase (PI3K) Inhibitors

This compound has been successfully employed as a key structural component in the synthesis of potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and inflammatory diseases.

In this context, the 3,5-dimethylpiperazine moiety can serve as a versatile scaffold to which other pharmacophoric elements are attached. The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions with the target protein, while the dimethyl groups can occupy specific hydrophobic pockets within the ATP-binding site of the PI3K enzyme. The Boc-protected nitrogen allows for the controlled, stepwise synthesis of complex molecules.

Derivatives incorporating this scaffold have demonstrated significant inhibitory activity against PI3K enzymes, with IC50 values in the low nanomolar range.[1] This highlights the potential of this compound as a foundational element in the design of novel therapeutics targeting the PI3K pathway.

Data Presentation: Inhibitory Activity of PI3K Inhibitors Derived from this compound

The following table summarizes the reported in vitro inhibitory activity of bicyclic heteroaryl amine compounds incorporating the this compound scaffold against PI3K enzymes.

| Compound Class | Target(s) | IC50 Range (nM) | Assay Format | Reference |

| Bicyclic Heteroaryl Amine Derivatives | PI3K | 0.001 - 60 | ADP-Glo Kinase Assay | [1] |

| Preferred Bicyclic Heteroaryl Amine Derivatives | PI3K | 0.001 - 20 | ADP-Glo Kinase Assay | [1] |

| Highly Preferred Bicyclic Heteroaryl Amine Derivatives | PI3K | 0.001 - 10 | ADP-Glo Kinase Assay | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl halide, a common step in the synthesis of more complex drug candidates, such as PI3K inhibitors.[1]

Materials:

-

This compound

-

1,3-Dibromo-5-fluorobenzene

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Nitrogen gas (N₂)

-

Reaction vessel (e.g., microwave vial or sealed tube)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), 1,3-dibromo-5-fluorobenzene (2.0 eq), and cesium carbonate (2.5 eq).

-

Add toluene to the vessel.

-

Purge the vessel with nitrogen gas and then degas the solution.

-

To the degassed mixture, add BINAP (0.15 eq) and palladium(II) acetate (0.045 eq).

-

Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-110 °C) with stirring for a sufficient time to ensure reaction completion (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Visualizations

PI3K Signaling Pathway

The following diagram illustrates the PI3K signaling pathway, which is inhibited by compounds derived from this compound.

Caption: PI3K signaling pathway and point of inhibition.

Experimental Workflow: Synthesis of a PI3K Inhibitor Intermediate

This diagram outlines the key steps in the synthesis of an intermediate for a PI3K inhibitor using this compound.

Caption: Workflow for the synthesis of a key intermediate.

References

Application of Boc-Protected Piperazines in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of a vast array of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2] Its presence in numerous FDA-approved drugs, including blockbuster medications like the anticancer agent imatinib (Gleevec) and the erectile dysfunction drug sildenafil (Viagra), underscores its significance in drug design.[3] The piperazine moiety can influence a molecule's solubility, basicity, and conformational flexibility, and often serves as a versatile linker to connect different pharmacophoric elements.[2][4]

Mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group is a cornerstone strategy in the synthesis of complex piperazine-containing molecules.[5][6] This approach allows for the selective functionalization of the free secondary amine, providing a robust platform for building molecular diversity. Subsequently, the Boc group can be readily removed under mild acidic conditions, enabling further synthetic transformations at the newly liberated nitrogen.[7][8] These application notes provide a comprehensive overview of the use of Boc-protected piperazines in drug discovery, complete with detailed experimental protocols and data to guide researchers in this field.

Physicochemical Properties and Synthetic Rationale

The strategic use of the Boc protecting group on a piperazine scaffold is dictated by the need for orthogonal chemical reactivity. The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases, yet can be easily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This orthogonality is crucial for multi-step syntheses.

Key Advantages of Using Boc-Piperazine:

-

Selective Functionalization: Enables sequential and controlled introduction of substituents at the two nitrogen atoms of the piperazine ring.[6]

-

Improved Solubility: The Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification.

-

Versatility: Compatible with a wide range of synthetic transformations, including N-alkylation, N-arylation, and C-H functionalization.[3][11]

Key Reactions and Transformations

N-Boc Protection of Piperazine

The introduction of the Boc group onto one of the piperazine nitrogens is the initial and a critical step. While several methods exist, the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O is the most common.

Experimental Protocol: Mono-Boc Protection of Piperazine

-

Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve piperazine (1.0 equiv.) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (0.5 equiv. for mono-protection) in DCM to the stirred piperazine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-piperazine.

-

| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Piperazine | (Boc)₂O | DCM | 12-24 | 80-95 | [12] |

Table 1: Representative data for the mono-Boc protection of piperazine.